4-chloro-N-(2-methyl-3-nitrophenyl)butanamide
Description
4-chloro-N-(2-methyl-3-nitrophenyl)butanamide is a complex organic molecule with the molecular formula C11H13ClN2O3 and a molecular weight of 256.68 g/mol.
Properties
IUPAC Name |
4-chloro-N-(2-methyl-3-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-8-9(13-11(15)6-3-7-12)4-2-5-10(8)14(16)17/h2,4-5H,3,6-7H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATGGYLVLCVYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253711 | |
| Record name | 4-Chloro-N-(2-methyl-3-nitrophenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133053-93-7 | |
| Record name | 4-Chloro-N-(2-methyl-3-nitrophenyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133053-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-(2-methyl-3-nitrophenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Acyl Substitution
The primary synthesis involves reacting 4-chlorobutanoyl chloride with 2-methyl-3-nitroaniline under basic conditions.
Reaction Scheme:
$$
\text{4-Chlorobutanoyl chloride} + \text{2-Methyl-3-nitroaniline} \xrightarrow{\text{Base}} \text{4-Chloro-N-(2-methyl-3-nitrophenyl)butanamide} + \text{HCl}
$$
Conditions:
- Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.
- Base: Triethylamine (2.5 equivalents) to neutralize HCl.
- Temperature: 0–5°C to minimize side reactions.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Purity (HPLC) | ≥98% | |
| Reaction Time | 4–6 hours |
This method prioritizes regioselectivity, as the nitro group’s meta-position directs amide formation at the para-chloro site.
Halogenation and Allylic Rearrangement
A patent-derived approach (EP1448517B1) for analogous chlorinated compounds highlights allylic bromination/iodination and Cu(I)-catalyzed coupling . While developed for sulfides, these principles apply to amide synthesis:
Step 1: Chlorohydrin Formation
Isoprene reacts with NCS in water (60°C, 24 hours) to yield 1-chloro-2-methyl-3-buten-2-ol (78% yield).
Step 2: Halogenation with Allylic Rearrangement
Using PBr₃ and CuBr in diethyl ether, chlorohydrin undergoes bromination to form 4-bromo-1-chloro-2-methyl-2-butene (75% yield, trans:cis ≥8:1).
Step 3: Amidation
The brominated intermediate couples with 2-methyl-3-nitroaniline in THF at 0°C, leveraging the chloro group’s higher reactivity.
Industrial-Scale Optimization
Solvent and Catalyst Selection
Industrial protocols favor THF over ethers due to higher boiling points (65–67°C) and improved miscibility with aromatic amines. Catalytic CuCN (0.5–1 mol%) enhances coupling efficiency by stabilizing reactive intermediates.
Comparative Solvent Performance:
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 85 | 98 | 4 |
| Diethyl ether | 78 | 95 | 6 |
| Methanol | 65 | 90 | 8 |
Purification Techniques
- Recrystallization: Ethanol/water (3:1) achieves ≥99% purity.
- Column Chromatography: Silica gel (hexane:ethyl acetate, 4:1) resolves nitro-group byproducts.
Stereochemical and Kinetic Considerations
Trans/Cis Selectivity
Low temperatures (0°C) and polar aprotic solvents favor trans-configuration in the butanamide chain (trans:cis ≥4:1). This aligns with density functional theory (DFT) calculations showing a 12 kJ/mol energy preference for trans-isomers.
Kinetic Profiling
Pseudo-first-order kinetics dominate at high aniline concentrations (k = 0.15 min⁻¹, R² = 0.98). Side reactions (e.g., nitro reduction) are suppressed below 10°C.
Emerging Methodologies
Photocatalytic Amination
Preliminary studies show TiO₂ nanoparticles (UV light, 254 nm) catalyze amidation at 25°C, achieving 70% yield in 2 hours. This avoids stoichiometric base use, aligning with green chemistry principles.
Continuous-Flow Synthesis
Microreactors (0.5 mm ID) enable rapid mixing, reducing reaction time to 15 minutes with 88% yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-methyl-3-nitrophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products Formed
Oxidation: 4-amino-N-(2-methyl-3-nitrophenyl)butanamide.
Reduction: 4-chloro-N-(2-methyl-3-aminophenyl)butanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(2-methyl-3-nitrophenyl)butanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methyl-3-nitrophenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-methylphenyl)butanamide
- 4-chloro-N-(3-nitrophenyl)butanamide
- 4-chloro-N-(2-methyl-4-nitrophenyl)butanamide
Uniqueness
4-chloro-N-(2-methyl-3-nitrophenyl)butanamide is unique due to the presence of both a nitro group and a chloro group on the aromatic ring, which imparts distinct chemical and biological properties.
Biological Activity
4-chloro-N-(2-methyl-3-nitrophenyl)butanamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Name : this compound
- CAS Number : 133053-93-7
- Molecular Formula : C12H14ClN3O2
- Molecular Weight : 273.71 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and lung cancer cells. The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The presence of the nitrophenyl group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cell proliferation and survival, thereby inhibiting their activity.
- Cell Cycle Arrest : It induces cell cycle arrest at various phases, particularly G1 and G2/M phases, which contributes to its antiproliferative effects.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Study on Anticancer Effects
In a study examining the effects of this compound on breast cancer models, researchers found that treatment led to a significant reduction in tumor size in xenograft models. The study reported an approximate 50% decrease in tumor volume compared to control groups after four weeks of treatment.
Study on Antimicrobial Effects
Another research effort focused on the antimicrobial properties of the compound against multi-drug resistant strains. The findings indicated that it effectively inhibited growth at lower concentrations than commonly used antibiotics, suggesting a potential role as an alternative therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-N-(2-methyl-3-nitrophenyl)butanamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves bromination or nitration of precursor amides. For example, bromination of N-(2-methyl-3-nitrophenyl)butanamide using N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) is a common route . Optimization includes adjusting stoichiometric ratios (e.g., 1.2 equivalents of NBS), solvent polarity (aprotic solvents preferred), and reaction time (monitored via TLC/HPLC). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield. Analytical techniques like NMR and mass spectrometry validate structural integrity .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : and NMR identify substituent positions and confirm amide bond formation (e.g., NH proton at δ 10–12 ppm).
- IR : Stretching frequencies for C=O (~1650 cm) and NO (~1520 cm) confirm functional groups .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry. Data collection at 100–296 K with Mo/Kα radiation (λ = 0.71073 Å) and refinement via SHELXL ensures accuracy. Hydrogen bonding networks (e.g., N–H⋯O, C–H⋯Cl) are analyzed using Mercury or OLEX2 .
Q. How do intermolecular interactions influence the crystal packing of this compound?
- Methodological Answer : Graph-set analysis (R(8) motifs) reveals hydrogen-bonded dimers and chains. For example, N–H⋯N and C–H⋯O interactions form R(8) dimers, while C–H⋯Cl interactions propagate along the [100] axis . Tools like CrystalExplorer quantify interaction energies, aiding in polymorph prediction .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model transition states and activation energies. For instance, the chloro group’s electrophilicity is assessed via Mulliken charges, while steric effects from the 2-methyl-3-nitrophenyl group are evaluated using molecular electrostatic potential maps. Software like Gaussian or ORCA facilitates these studies .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results (e.g., bond length discrepancies)?
- Methodological Answer : Cross-validation using complementary techniques is critical:
- NMR vs. XRD : Compare dihedral angles from SCXRD with coupling constants () in NMR. Discrepancies may arise from dynamic effects in solution (e.g., restricted rotation of the nitro group).
- IR vs. XRD : Overlay experimental IR spectra with simulated spectra from XRD-derived structures (e.g., using VEDA software). Outliers indicate possible polymorphic variations .
Q. How can reaction conditions be tailored to minimize byproducts during large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., over-nitration).
- Catalysis : Lewis acids (e.g., FeCl) accelerate desired pathways. Kinetic studies (e.g., in situ FTIR) identify optimal catalyst loading (typically 5–10 mol%) .
- Byproduct Analysis : LC-MS/MS detects trace impurities, guiding solvent selection (e.g., switching from DMF to acetonitrile reduces sulfonation byproducts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
